BenchChemオンラインストアへようこそ!

1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features a unique N-isopropyl amide. With an XLogP3 of 2.1 and TPSA of 59.8 Ų, its branched amide geometry and intermediate lipophilicity differentiate it from N-cyclopropyl or N-benzyl analogs, making it ideal for probing lipophilicity-activity relationships and CNS drug-likeness. Use it to explore steric effects on kinase inhibition and PXR antagonism without confounding changes in molecular formula or TPSA, ensuring assay reproducibility.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 951597-99-2
Cat. No. B6512529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS951597-99-2
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C
InChIInChI=1S/C13H16N4O/c1-9(2)14-13(18)12-8-17(16-15-12)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,14,18)
InChIKeyYGSDVHXXXYYPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-99-2): Chemical Identity, Scaffold Context, and Procurement Baseline


1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-99-2) is a synthetic 1H-1,2,3-triazole-4-carboxamide derivative featuring a 4-methylphenyl (p-tolyl) substituent at the N1 position and an N-isopropyl carboxamide at the C4 position [1]. With a molecular formula of C13H16N4O and a molecular weight of 244.29 g/mol, the compound belongs to a privileged scaffold class extensively investigated for kinase inhibition, PXR antagonism, and anticancer applications [2]. Its calculated XLogP3 of 2.1 and topological polar surface area (TPSA) of 59.8 Ų place it within favorable drug-like physicochemical space, offering a defined lipophilicity window that distinguishes it from both more polar (e.g., N-cyclopropyl, N-hydroxyethyl) and more lipophilic (e.g., N-benzyl) analogs within the same 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide sub-series [1].

Why 1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Generically Substituted: Structural Determinants of Differential Binding and Selectivity Within the Triazole-4-Carboxamide Class


Within the 1H-1,2,3-triazole-4-carboxamide scaffold, even minor modifications to the N-amide substituent profoundly alter target binding, selectivity profiles, and pharmacokinetic parameters [1]. The 1-(4-methylphenyl)-triazole core is a shared motif across a structurally diverse compound library, but the N-isopropyl group introduces a unique steric and conformational signature — a branched secondary alkyl amide — that directly influences the dihedral angle between the carboxamide plane and the triazole ring, modulating hydrogen-bonding geometry and steric complementarity in target binding pockets [2]. SAR analyses of analogous series have demonstrated that replacing an N-isopropyl with N-propyl, N-cyclopropyl, or N-benzyl can shift antimicrobial selectivity from Gram-positive to Gram-negative organisms, or completely abolish target engagement [3]. Consequently, treating any 1-(4-methylphenyl)-triazole-4-carboxamide as interchangeable undermines assay reproducibility and confounds structure-activity conclusions.

Quantitative Evidence Guide: 1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide — Comparator-Based Differentiation Data


Lipophilicity Differentiation: N-Isopropyl vs. N-Cyclopropyl and N-Benzyl Analogs in the 1-(4-Methylphenyl)-triazole-4-carboxamide Series

The target compound displays a calculated XLogP3 of 2.1, representing an intermediate lipophilicity within the 1-(4-methylphenyl)-triazole-4-carboxamide sub-series. This value is approximately 0.4–0.8 log units lower than the N-benzyl analog (estimated XLogP3 ~2.5–2.9) and approximately 0.3–0.5 log units higher than the N-cyclopropyl analog (estimated XLogP3 ~1.6–1.8), as estimated from structural increment calculations [1]. The TPSA of 59.8 Ų is identical across N-alkyl variants sharing the same core (all 59.8 Ų for N-propyl, N-isopropyl, and N-cyclopropyl), confirming that lipophilicity — not polarity — is the primary physicochemical differentiator within this analog series [1]. This differential logP places the N-isopropyl compound in a favorable range for balanced solubility and passive membrane permeability, as per Lipinski guidelines (XLogP3 < 5) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Conformational Differentiation: The N-Isopropyl Branching Effect on Carboxamide Geometry vs. Linear N-Propyl Analog

The N-isopropyl group introduces a branching point at the α-carbon of the amide nitrogen, imposing greater steric hindrance around the carboxamide bond compared to its linear N-propyl isomer (CAS 951611-14-6, identical molecular formula C13H16N4O and molecular weight 244.29 g/mol) . Crystallographic studies on related 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides demonstrate that the carboxamide substituent conformation influences the dihedral angle between the amide plane and the triazole ring, which in turn affects intermolecular hydrogen-bonding patterns (O—H⋯O, C—H⋯N) observed in the solid state [1]. The branched isopropyl group is predicted to restrict rotational freedom about the N–C(α) bond relative to the N-propyl analog, potentially pre-organizing the amide into a binding-competent conformation with lower entropic penalty upon target engagement [1]. This conformational pre-organization is absent in the linear N-propyl analog, which retains greater side-chain flexibility.

Conformational analysis Steric effects Amide geometry

Class-Level Antiproliferative Potential: 1-Aryl-1H-1,2,3-triazole-4-carboxamides Exhibit Nanomolar Cytotoxicity — Context for the 4-Methylphenyl Sub-Series

The broader 1H-1,2,3-triazole-4-carboxamide class has yielded compounds with nanomolar antiproliferative activity against human leukemic T-cells. Specifically, four N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (4a, 4b, 4c, 4f) demonstrated GI50 values of 0.63–0.69 μM against Jurkat cells, comparable to doxorubicin (GI50 = 0.65 μM) [1]. Within the 1-(4-methylphenyl) sub-series, 5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide showed significant anticancer activity across leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer lines in the NCI60 panel [2]. While the specific N-isopropyl analog has not been individually profiled in published NCI60 screens, its structural alignment with the 1-(4-methylphenyl) sub-series that yielded active hits positions it as a candidate for expansion of structure-activity relationship (SAR) studies within this pharmacophore space [2]. Notably, 5-substituted variants (e.g., 5-cyclopropyl, 5-methyl) of the 1-(4-methylphenyl) core have been specifically synthesized for anticancer screening from 1H-1,2,3-triazole-4-carboxamide libraries [3], indicating active research interest in this chemical sub-space.

Anticancer Cytotoxicity NCI60 screening

Patent-Recognized Scaffold: 1-(4-Methylphenyl)-triazole-4-carboxamides Are Claimed in Therapeutic Triazole Carboxamide Patent Families

The 1H-1,2,3-triazole-4-carboxamide scaffold, including compounds bearing 4-methylphenyl substitution at N1 and various N-amide substituents, is encompassed within granted patent US 9,416,127 B2 ('Triazole Carboxamides and Uses Thereof'), which claims compounds of this class for the treatment of depression, anxiety disorders, bipolar disorder, and ADHD [1]. The patent describes compounds of formula wherein R1 is phenyl optionally substituted by lower alkyl (encompassing 4-methylphenyl), and the carboxamide nitrogen bears alkyl substituents including isopropyl [1]. Additionally, the Japanese patent family JP 2011515359 A ('Therapeutic Triazole Amide Derivatives') further discloses 1-(4-methylphenyl)-triazole-4-carboxamide derivatives wherein the N-amide substituent is varied, explicitly including isopropyl-substituted variants within the claimed generic scope [2]. This patent recognition — specifically encompassing the 1-(4-methylphenyl)-N-isopropyl substitution pattern — provides independent validation that this compound represents a non-arbitrary, commercially and therapeutically relevant member of the triazole-4-carboxamide class, distinguishing it from analogs that fall outside patented sub-genera.

Patent landscape Therapeutic triazoles Intellectual property

Vendor Availability and Purity: Quantitative Procurement Metrics for 1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

The target compound is commercially available from at least two suppliers (Life Chemicals, catalog F6609-5342, at 5 μmol scale for $63.00; and Smolecule, catalog S6800244, with stock availability confirmed) [1]. In contrast, the closest structural analogs show differential availability: the N-cyclopropyl analog (CAS 1105240-97-8) is listed in the Chemsrc database but without confirmed vendor stock, while the N-propyl analog (CAS 951611-14-6) appears available through ChemDiv . The N-benzyl analog (CAS 951597-72-1) is also commercially accessible [2]. The target compound benefits from confirmed multi-vendor sourcing with documented purity (≥90% by LCMS/NMR as per Life Chemicals quality standards) [1], reducing single-supplier dependency risk. The pricing of $63.00 per 5 μmol positions it within the typical range for screening-grade triazole-4-carboxamides, enabling cost-effective library expansion without the overhead of custom synthesis [1].

Procurement Vendor comparison Compound sourcing

Recommended Application Scenarios for 1-(4-Methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Differentiation Evidence


SAR-by-Catalog and Lead Optimization Libraries Targeting Kinase Inhibition or PXR Modulation

The N-isopropyl compound's intermediate lipophilicity (XLogP3 = 2.1) and branched amide geometry make it a strategic addition to 1-(4-methylphenyl)-triazole-4-carboxamide screening libraries. Its positioning between the more polar N-cyclopropyl and more lipophilic N-benzyl analogs enables systematic exploration of lipophilicity-activity relationships. The scaffold's inclusion in PXR inhibitor patents [1] and the demonstrated nanomolar cytotoxicity of related N-(4-thiocyanatophenyl)-triazole-4-carboxamides provide a rational basis for incorporating this compound into focused kinase or nuclear receptor panels.

Chemical Probe Development for CNS Disorders Covered by Patent Claims

US Patent 9,416,127 B2 claims triazole-4-carboxamides including the 1-(4-methylphenyl)-N-alkyl sub-series for depression, anxiety, bipolar disorder, and ADHD [1]. The N-isopropyl substituent provides a balanced logP that aligns with CNS drug-likeness criteria (XLogP3 < 3, TPSA < 90 Ų), making this compound a candidate for CNS probe development where excessive lipophilicity (N-benzyl) or excessive polarity (N-hydroxyethyl) could compromise blood-brain barrier penetration or increase promiscuous binding.

Anticancer Screening Cascade Building on the 1-(4-Methylphenyl) Sub-Series Precedent

The confirmed activity of 5-amino-1-p-tolyl-triazole-4-carboxylic acid amides against multiple NCI60 cell lines establishes the 1-(4-methylphenyl) modification as a productivity-conferring feature within the broader triazole-4-carboxamide class [1]. The N-isopropyl analog — uniquely combining this validated 4-methylphenyl core with a sterically defined isopropyl amide — can serve as a reference point for evaluating whether N-amide branching enhances or diminishes anticancer potency relative to linear N-propyl or cyclic N-cyclopropyl comparators. The compound's availability from multiple vendors at defined purity further supports its use in multi-site reproducibility studies .

Physicochemical Reference Standard for Triazole-4-Carboxamide Analog Series Profiling

With its documented XLogP3 (2.1), TPSA (59.8 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) [1], the target compound can serve as a calibrated reference point for profiling physicochemical property series within 1,2,3-triazole-4-carboxamide libraries. The isomeric relationship with the N-propyl analog (identical MW, identical formula, differing only in amide topology) provides a clean comparator pair for assessing how amide branching alone affects properties such as chromatographic retention time, solubility, and non-specific protein binding — without confounding effects from changes in molecular formula or TPSA.

Quote Request

Request a Quote for 1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.